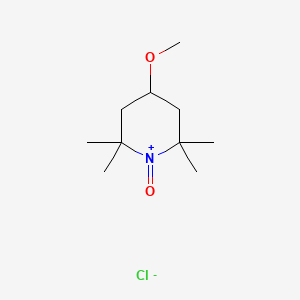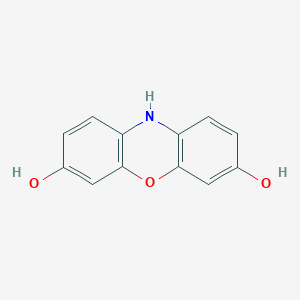![molecular formula C12H14N4O2 B14338415 Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 95628-71-0](/img/structure/B14338415.png)
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate is an organic compound that features a triazole ring, an aminophenyl group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method starts with the preparation of 4-aminophenylacetylene, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl azidoacetate to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Reduced triazole derivatives.
Substitution: Amides or alcohol derivatives from ester substitution.
科学的研究の応用
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aminophenyl group may also play a role in binding to biological targets, enhancing the compound’s overall bioactivity .
類似化合物との比較
Similar Compounds
Ethyl 4-aminophenylacetate: Similar structure but lacks the triazole ring.
Methyl 4-aminophenylacetate: Similar ester group but with a methyl instead of an ethyl group.
4-Aminophenylacetic acid: Lacks the ester group and triazole ring.
Uniqueness
Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications .
特性
CAS番号 |
95628-71-0 |
|---|---|
分子式 |
C12H14N4O2 |
分子量 |
246.27 g/mol |
IUPAC名 |
ethyl 2-[4-(4-aminophenyl)triazol-1-yl]acetate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)8-16-7-11(14-15-16)9-3-5-10(13)6-4-9/h3-7H,2,8,13H2,1H3 |
InChIキー |
JJIRUYIFGMTTMW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=C(N=N1)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


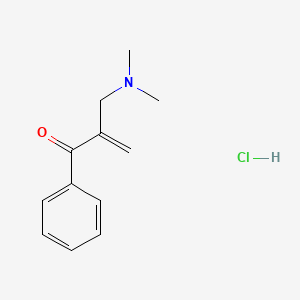
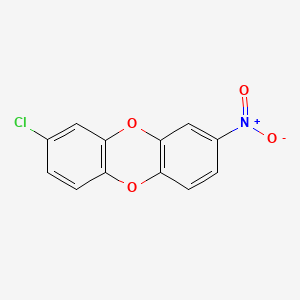
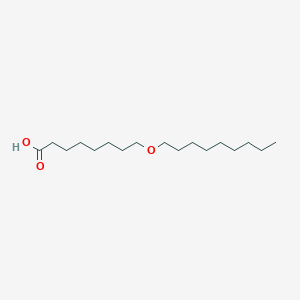
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
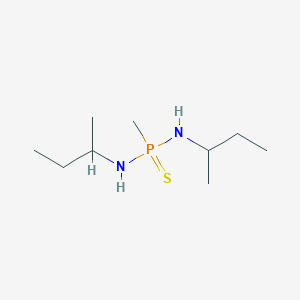
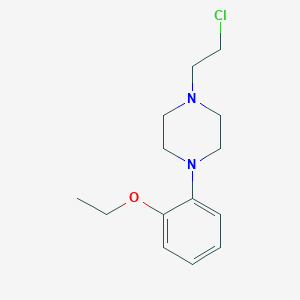
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)


![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
